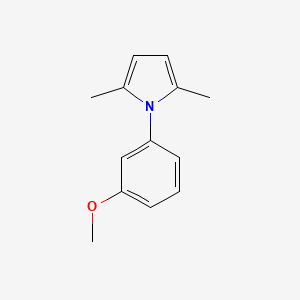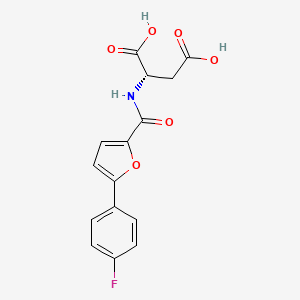
Trpc3/6-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2833503A is a potent and selective antagonist of transient receptor potential canonical channels 6 and 3. It is known for its high selectivity over other ion channels, including other transient receptor potential channels, calcium voltage-gated channel subunit alpha1 C, human ether-a-go-go-related gene, and sodium voltage-gated channel alpha subunit 5 . This compound has been studied for its potential to suppress angiotensin II or endothelin-1-induced cardiac hypertrophy signaling in human embryonic kidney 293 cells and cardiomyocytes .
Preparation Methods
The chemical name of GSK2833503A is [2-[(4-Chloro-2-fluorophenyl)amino]-5-methyl-4-thiazolyl][(2S,3S)-2,3-dimethyl-1-piperidinyl]methanone . The synthetic route involves the reaction of 4-chloro-2-fluoroaniline with 2-bromo-5-methylthiazole in the presence of a base to form an intermediate. This intermediate is then reacted with (2S,3S)-2,3-dimethyl-1-piperidinylmethanone under specific conditions to yield GSK2833503A . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
GSK2833503A undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce an amine or alcohol derivative.
Scientific Research Applications
GSK2833503A has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of transient receptor potential canonical channels 6 and 3.
Biology: Researchers use it to investigate the role of these channels in various biological processes, such as cardiac hypertrophy and cell signaling.
Medicine: GSK2833503A is studied for its potential therapeutic effects in conditions like cardiac hypertrophy and other cardiovascular diseases.
Industry: It is used in the development of new drugs targeting transient receptor potential canonical channels.
Mechanism of Action
GSK2833503A exerts its effects by selectively blocking transient receptor potential canonical channels 6 and 3 . These channels are involved in various cellular processes, including calcium signaling and regulation of cell growth. By inhibiting these channels, GSK2833503A can suppress pathological signaling pathways, such as those induced by angiotensin II or endothelin-1, which are known to contribute to cardiac hypertrophy .
Comparison with Similar Compounds
GSK2833503A is unique in its high selectivity and potency as a transient receptor potential canonical channels 6 and 3 antagonist. Similar compounds include:
GSK2332255B: Another selective inhibitor of transient receptor potential canonical channels 6 and 3, with similar potency and selectivity.
Pyr3: A less potent inhibitor of transient receptor potential canonical channels 6 and 3, with lower selectivity compared to GSK2833503A.
These compounds share structural similarities and target the same ion channels, but GSK2833503A stands out due to its higher potency and selectivity.
Properties
Molecular Formula |
C18H21ClFN3OS |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]-[(2S,3S)-2,3-dimethylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C18H21ClFN3OS/c1-10-5-4-8-23(11(10)2)17(24)16-12(3)25-18(22-16)21-15-7-6-13(19)9-14(15)20/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,22)/t10-,11-/m0/s1 |
InChI Key |
ODUIXUGXPFKQLG-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@H]1CCCN([C@H]1C)C(=O)C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)F)C |
Canonical SMILES |
CC1CCCN(C1C)C(=O)C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798693.png)
![4-[5-[2-(2-Chlorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile](/img/structure/B10798696.png)
![(5Z)-5-[[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798702.png)
![4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile](/img/structure/B10798712.png)
![4-[2,5-dimethyl-3-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzonitrile](/img/structure/B10798720.png)
![6-[2-[(4-cyanophenyl)methylidene]hydrazinyl]-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798726.png)



![6-[(2Z)-2-[(4-cyanophenyl)methylidene]hydrazinyl]-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798757.png)
![5-[[1-(4-Iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798764.png)

![2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide](/img/structure/B10798791.png)
![(8R,9R,13R,14R,17R)-17-[(1R)-1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B10798795.png)
